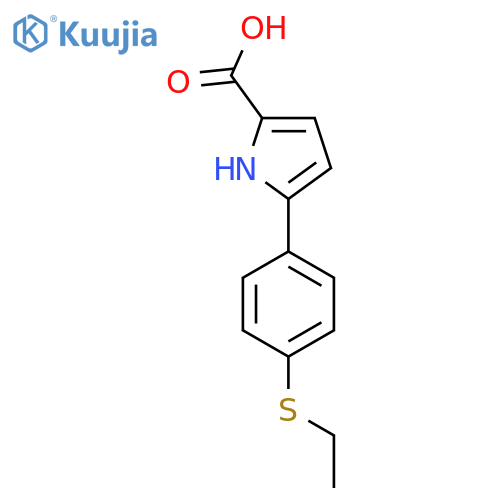

Cas no 1526808-39-8 (5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid)

1526808-39-8 structure

商品名:5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid

CAS番号:1526808-39-8

MF:C13H13NO2S

メガワット:247.3128221035

CID:4701554

5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid

- AK00780718

- 5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid

-

- インチ: 1S/C13H13NO2S/c1-2-17-10-5-3-9(4-6-10)11-7-8-12(14-11)13(15)16/h3-8,14H,2H2,1H3,(H,15,16)

- InChIKey: JRTGEIDPWKTBBT-UHFFFAOYSA-N

- ほほえんだ: S(CC)C1C=CC(=CC=1)C1=CC=C(C(=O)O)N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 264

- トポロジー分子極性表面積: 78.4

5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD11373514-1g |

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid |

1526808-39-8 | 97% | 1g |

$791 | 2024-07-18 | |

| Chemenu | CM506238-1g |

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylicacid |

1526808-39-8 | 97% | 1g |

$*** | 2023-03-30 | |

| Crysdot LLC | CD11373514-250mg |

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid |

1526808-39-8 | 97% | 250mg |

$264 | 2024-07-18 |

5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1526808-39-8 (5-(4-Ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量